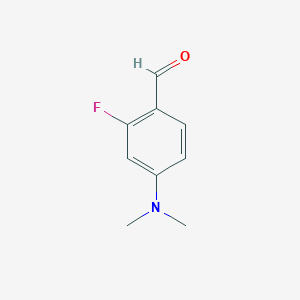

4-(Dimethylamino)-2-fluorobenzaldehyde

Description

4-(Dimethylamino)-2-fluorobenzaldehyde is an aromatic aldehyde featuring a dimethylamino (-N(CH₃)₂) group at the para position and a fluorine atom at the ortho position of the benzaldehyde core. This dual substitution confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science. The dimethylamino group is strongly electron-donating, while fluorine is electron-withdrawing, creating a polarized aromatic system that influences reactivity, solubility, and biological interactions .

Properties

CAS No. |

1524-07-8 |

|---|---|

Molecular Formula |

C9H10FNO |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

4-(dimethylamino)-2-fluorobenzaldehyde |

InChI |

InChI=1S/C9H10FNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |

InChI Key |

HTPRYYQFLDDHCT-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C=C1)C=O)F |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)F |

Other CAS No. |

1524-07-8 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

4-(Dimethylamino)-2-fluorobenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups enable it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution, making it valuable for synthesizing new derivatives.

- Nucleophilic Substitution Reactions: It can react with nucleophiles, leading to diverse substituted products.

Medicinal Chemistry

The compound is significant in drug development and therapeutic research:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, such as prostate cancer (PC-3). Studies report IC50 values ranging from 18.46 μM to 61 μM, highlighting its potential as an anticancer agent.

- Enzyme Inhibition Studies: The compound has been employed in studies to understand enzyme interactions and inhibition mechanisms, particularly in developing enzyme inhibitors for therapeutic applications.

This compound has demonstrated notable biological activities:

- Cytotoxicity Studies: In vitro assays reveal that the compound induces apoptosis in various cancer cell lines, characterized by morphological changes and DNA fragmentation.

- Antifungal Activity: Related compounds have shown antifungal properties against non-Candida yeast strains, suggesting potential applications in antifungal drug development.

Case Studies

Case Study 1: Prostate Cancer Treatment

A study focused on thiosemicarbazone derivatives related to this compound demonstrated significant cytotoxicity (IC = 18.46 μM) against PC-3 adenocarcinoma cells. Mechanisms involved included mitochondrial impairment and reactive oxygen species (ROS) overproduction.

Case Study 2: Antifungal Activity

Investigations into structurally similar compounds revealed antifungal activity against various yeast strains, indicating that modifications around the benzaldehyde scaffold could enhance biological efficacy.

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde (CAS 100-10-7)

- Substituents: Dimethylamino group at the para position.

- Electronic Effects: The dimethylamino group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution.

- Biological Activity: Demonstrated inhibitory effects on plant growth (e.g., Amaranthus tricolor and Echinochloa), likely due to aldehyde-mediated toxicity .

- Applications : Used in hydrazone synthesis (e.g., compound III in ) for studying intestinal smooth muscle contraction modulation .

2-Fluorobenzaldehyde

- Substituents : Fluorine at the ortho position.

- Electronic Effects : Fluorine withdraws electrons inductively, deactivating the ring and directing electrophiles to meta/para positions.

- Biological Activity: Exhibits herbicidal properties, though less potent than dimethylamino-substituted analogs .

- Applications : Intermediate in agrochemicals and pharmaceuticals.

- Safety: Limited toxicological data; similar handling as other halogenated aldehydes .

4-(Dimethylamino)-2-methylbenzaldehyde (CAS 1199-59-3)

- Substituents: Methyl group at the ortho position and dimethylamino at the para position.

- Electronic Effects : Methyl is weakly electron-donating, offering steric hindrance without significant electronic perturbation.

- Applications : Versatile in industrial and laboratory settings, particularly in dye synthesis and coordination chemistry .

- Safety: Similar to 4-(dimethylamino)benzaldehyde but with reduced reactivity due to methyl substitution.

Key Comparative Data

| Property | 4-(Dimethylamino)-2-fluorobenzaldehyde | 4-(Dimethylamino)benzaldehyde | 2-Fluorobenzaldehyde | 4-(Dimethylamino)-2-methylbenzaldehyde |

|---|---|---|---|---|

| Substituent Effects | -N(CH₃)₂ (EDG), -F (EWG) | -N(CH₃)₂ (EDG) | -F (EWG) | -N(CH₃)₂ (EDG), -CH₃ (Steric) |

| Electronic Polarization | High (contrasting EDG/EWG) | Moderate (EDG) | Low (EWG) | Low (EDG + steric) |

| Bioactivity | Potential enhanced inhibitory effects* | Moderate herbicidal activity | Weak herbicidal | Limited data |

| Synthetic Utility | Hydrazones, radiolabeling precursors | Hydrazones, pharmacological | Agrochemicals | Dyes, coordination complexes |

| Safety Profile | Requires aldehyde/amine precautions | Standard precautions | Halogenated hazards | Mild hazards, steric stabilization |

*Hypothesized based on substituent synergy .

Preparation Methods

Bromination of 4-Fluorobenzaldehyde

The first step involves regioselective bromination of 4-fluorobenzaldehyde at the ortho position. As demonstrated in CN109809977A, this is achieved using N-bromosuccinimide (NBS) in a mixed acid solvent system (trifluoroacetic acid and sulfuric acid). The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine atom directs bromination to the adjacent position.

Reaction Conditions

-

Solvent: Trifluoroacetic acid/H₂SO₄ (10:1 v/v)

-

Temperature: 50°C

-

Time: 56 hours (two-stage addition of NBS)

The crude product, 2-bromo-4-fluorobenzaldehyde, is purified via extraction with toluene and washing with saturated sodium bicarbonate and sodium chloride solutions.

Ullmann-Type Coupling Strategy

Synthesis of 2-Bromo-4-fluorobenzaldehyde

As in Section 1.1, 2-bromo-4-fluorobenzaldehyde is prepared via NBS-mediated bromination.

Copper-Catalyzed Amination

The Ullmann coupling employs copper(I) iodide as a catalyst to facilitate the substitution of bromine with dimethylamine. This method, though less efficient than palladium catalysis, offers cost advantages.

Reaction Conditions

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMSO

-

Temperature: 120°C

-

Time: 24–48 hours

Limitations : Longer reaction times and moderate yields compared to palladium-based systems.

Hydroxyl Group Substitution Strategy

Synthesis of 2-Fluoro-4-hydroxybenzaldehyde

Adapting CN115124410A, 3-fluorophenol is protected as an isopropyl ether, brominated, and subjected to a Grignard exchange with methylmagnesium bromide, followed by oxidation to yield 2-fluoro-4-hydroxybenzaldehyde.

Key Steps

-

Protection: Isopropyl group (yield: 90%)

-

Bromination: NBS in CH₂Cl₂ (yield: 85%)

-

Grignard Reaction: MeMgBr, THF (yield: 78%)

-

Oxidation: Pinnick oxidation (yield: 80%)

Conversion of Hydroxyl to Dimethylamino Group

The hydroxyl group at position 4 is converted to a mesylate (using methanesulfonyl chloride) and displaced by dimethylamine under basic conditions.

Reaction Conditions

-

Mesylation: MeSO₂Cl, Et₃N, CH₂Cl₂ (0°C to room temperature, 2 hours)

-

Amination: Dimethylamine (40% in H₂O), K₂CO₃, DMF (80°C, 12 hours)

-

Yield: 70–75%

Overall Yield : ~40% (multi-step process).

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Overall Yield |

|---|---|---|---|---|

| Direct Bromination-Amination | Bromination → Pd-catalyzed amination | High efficiency, scalable | Cost of palladium catalysts | 68–70% |

| Ullmann Coupling | Bromination → Cu-catalyzed amination | Lower catalyst cost | Moderate yields, long reaction times | 50–55% |

| Hydroxyl Substitution | Protection → Bromination → Amination | Avoids halogenated intermediates | Multi-step, lower overall yield | ~40% |

Industrial and Environmental Considerations

-

Catalyst Recycling : Palladium-based systems require recovery protocols to mitigate costs.

-

Solvent Use : Trifluoroacetic acid and sulfuric acid in bromination necessitate neutralization and waste treatment.

-

Byproducts : Aluminum salts (from reductions) and chromium residues (from oxidations) pose environmental challenges .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(Dimethylamino)-2-fluorobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions. A general protocol involves refluxing a substituted benzaldehyde precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with fluorinated reagents in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization or column chromatography . Key factors affecting yield and purity include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate reactions but require careful temperature control.

- Catalyst selection : Acidic conditions (e.g., acetic acid) enhance imine formation.

- Temperature : Prolonged reflux improves conversion but risks decomposition.

Q. Table 1: Synthetic Method Comparison

| Method | Reactants | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Reflux | Substituted triazole + benzaldehyde | Ethanol | Acetic acid | 4 | 75–85 | 95–98 |

| Microwave-assisted | Fluorinated precursor + dimethylamine | DMF | – | 1.5 | 80–90 | >99 |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer: Structural elucidation employs:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, lattice energy calculations (DFT) validate intermolecular interactions in hydrazide derivatives .

- IR spectroscopy : Confirms aldehyde C=O stretch (~1700 cm) and aromatic C-F vibrations (~1200 cm) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First aid :

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., dimethylamino and fluorine) influence the reactivity of benzaldehyde derivatives in nucleophilic addition reactions?

Methodological Answer:

- Electronic effects : The dimethylamino group (+M effect) increases electron density on the aromatic ring, activating the aldehyde toward nucleophilic attack. Fluorine (-I effect) slightly deactivates the ring but enhances regioselectivity .

- Kinetic studies : Hammett plots correlate substituent σ values with reaction rates. For example, derivatives with electron-donating groups show 2–3x faster Schiff base formation .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | σ (Hammett) | Relative Rate (vs. H) |

|---|---|---|

| -N(CH)$_2 | -0.83 | 3.5 |

| -F | +0.06 | 1.2 |

| -OCH$_3 | -0.27 | 2.1 |

Q. What methodologies are employed to resolve contradictions in reported solubility and stability data for this compound across different studies?

Methodological Answer:

- Controlled reproducibility : Repeat experiments under standardized conditions (e.g., 25°C, pH 7).

- Analytical validation : Use HPLC to assess purity (>99%) and rule out degradation products .

- Cross-referencing databases : Compare data from NIST (thermodynamic properties) and PubChem (solubility: ~8.45 mg/mL in ethanol) .

Q. How is this compound utilized as a precursor in synthesizing bioactive compounds with potential anticancer or antimicrobial properties?

Methodological Answer:

- Schiff base formation : React with hydrazides to create acylhydrazones, which exhibit anticancer activity (e.g., IC = 12 µM against MCF-7 cells) .

- Structure-activity relationship (SAR) : Fluorine enhances membrane permeability, while dimethylamino improves solubility.

Q. Table 3: Bioactivity of Derivatives

| Derivative | Target Activity | Mechanism |

|---|---|---|

| Acylhydrazone | Anticancer | Topoisomerase inhibition |

| Difluoromethoxy analog | Anti-inflammatory | COX-2 suppression |

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are used to predict the interactions of this compound derivatives with biological targets?

Methodological Answer:

- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity .

- Molecular docking : Simulate binding to proteins (e.g., EGFR kinase) using AutoDock Vina. For example, a derivative showed a docking score of -9.2 kcal/mol, indicating strong binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.